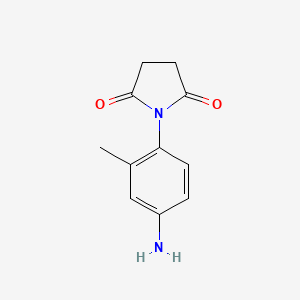

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is characterized by a pyrrolidine ring substituted with an amino group and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzoic acid with pyrrolidine-2,5-dione under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 100°C for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

化学反应分析

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione and its derivatives involves diverse methodologies, including multicomponent reactions and rearrangements.

Lossen Rearrangement

1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione undergoes a Lossen-type rearrangement with primary alcohols in the presence of triethylamine. This reaction generates N-α-urethane-protected β-alanine derivatives with high yields (e.g., 75–95%) and purity .

Key Reaction Features :

-

Reagents : Triethylamine, primary alcohols (e.g., methanol, ethanol).

-

Conditions : Room temperature or elevated temperatures (e.g., boiling points of chloroform/toluene).

-

Product : β-Alanine or γ-aminopropionic acid (GABA) derivatives with urethane protection .

Multicomponent Reactions

3-Pyrrolin-2-one derivatives (structurally related to pyrrolidine-2,5-dione) react with aliphatic amines (e.g., methylamine) to form 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives . The reaction mechanism involves:

-

Acid-catalyzed condensation of aromatic aldehydes and aniline to form imine intermediates.

-

Nucleophilic attack by enol derivatives of ethyl 2,4-dioxovalerate.

-

Intramolecular cyclization to yield the pyrrolidine-2,3-dione framework .

Optimized Conditions :

-

Solvent : Ethanol (superior to glacial acetic acid for yield enhancement).

-

Yields : Up to 77% for 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivatives .

Enamine Formation and Hydrogen Bonding

The reaction of 3-pyrrolin-2-one derivatives with aliphatic amines (e.g., methylamine) forms stabilized enamine derivatives. Computational studies (DFT) reveal that the reaction proceeds via:

-

Step 1 : Protonation of the carbonyl oxygen by the amine.

-

Step 2 : Intramolecular nucleophilic attack of the amine on the carbonyl carbon.

-

Step 3 : Formation of an enamine intermediate stabilized by an intramolecular hydrogen bond .

Key Stabilization :

The enamine structure is stabilized by hydrogen bonding between the amino group and the carbonyl oxygen, enhancing reactivity in subsequent transformations .

Substitution Reactions

The methyl group on the phenyl ring undergoes electrophilic substitution with halogens (e.g., bromine, chlorine) in the presence of catalysts like FeCl₃. This reactivity is typical of aromatic methyl groups under acidic or catalytic conditions .

Oxidation and Reduction

While direct oxidation/reduction data for This compound is limited in the provided sources, structurally related compounds exhibit predictable reactivity:

-

Amino Groups : Susceptible to oxidation (e.g., nitration) or reduction (e.g., to amines).

-

Pyrrolidine Dione Core : Stable under mild conditions but reactive toward nucleophilic attack under basic or acidic environments .

Amidrazone Reactions

N-3-substituted amidrazones react with 2,3-dimethylmaleic anhydride to form 1H-pyrrole-2,5-dione derivatives. The reaction is highly selective, avoiding alternative pathways observed with maleic anhydride .

Reaction Parameters :

-

Solvents : Toluene, chloroform, or diethyl ether.

-

Temperature : Boiling points of solvents (e.g., 61°C for chloroform).

Comparative Reactivity with Analogues

科学研究应用

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

- 1-(4-Amino-2-methylphenyl)pyrrolidine-2,3-dione

- 1-(4-Amino-2-methylphenyl)pyrrolidine-2,4-dione

Comparison: 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is unique due to the position of the dione group on the pyrrolidine ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to its analogs. For instance, the 2,5-dione isomer may exhibit different binding affinities and selectivities towards biological targets compared to the 2,3-dione and 2,4-dione isomers .

生物活性

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidine ring with carbonyl groups at the 2 and 5 positions, along with an amino and a methyl group on the phenyl ring, contributing to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C11H12N2O2

- Molecular Weight : Approximately 204.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydrophobic pyrrolidine ring facilitates interactions with protein pockets. These interactions can modulate enzymatic activity and influence various biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies indicate that it can reduce lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in macrophages, highlighting its role in inflammatory responses .

Anticancer Potential

Molecular docking studies suggest that this compound may interact with various cancer-related targets, potentially leading to apoptosis in cancer cells. For example, modifications to its structure have been proposed to enhance its binding affinity to epidermal growth factor receptors (EGFR), which are crucial in tumor growth regulation .

Case Studies

- Antibacterial Study : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives including this compound against clinical isolates of bacteria. The compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in a model of acute inflammation. Results demonstrated a significant reduction in inflammatory markers when treated with the compound, supporting its therapeutic potential in inflammatory diseases .

Structural Analogues and Comparisons

Several structural analogues have been synthesized for comparative studies on their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Contains a methoxy group | Variable antimicrobial activity |

| 1-(p-Tolyl)pyrrolidine-2,5-dione | Features a para-tolyl group | Different pharmacokinetics |

| N-Hydroxy succinimide derivatives | Related through cyclic structures | Known for bioconjugation |

These analogues demonstrate how variations in substituents can significantly impact biological activity and pharmacological profiles.

属性

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIDSGEYCYJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。